molecular formula C10H15NO2 B1149807 Etilefrine CAS No. 10128-36-6

Etilefrine

Cat. No.: B1149807
CAS No.: 10128-36-6
M. Wt: 181.23 g/mol
InChI Key: SQVIAVUSQAWMKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of etilefrine hydrochloride involves several steps. One method includes the following steps :

    Addition of alpha-bromo-m-hydroxyacetophenone: to a solvent, followed by the addition of N-ethylbenzylamine at a temperature of 10-20°C. This mixture is then subjected to a heat preservation reaction for 3-6 hours.

    Regulation of pH: Hydrochloric acid solution is added to adjust the pH to 0.5-1.5, followed by cooling to 10°C or below. The resulting product is separated and washed to obtain alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.

    Catalytic hydrogenation: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent, and a catalyst is added. The mixture is then subjected to catalytic hydrogenation at a relative pressure of not greater than 0.05 MPa and a temperature of 30-40°C for 12-24 hours. The final product, this compound hydrochloride, is obtained through crystallization, separation, and washing.

Chemical Reactions Analysis

Etilefrine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxymandelic acid.

    Reduction: The reduction of this compound can lead to the formation of its corresponding alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen in the presence of a catalyst. The major products formed from these reactions include hydroxymandelic acid and various alcohol derivatives.

Comparison with Similar Compounds

Etilefrine is similar to other adrenergic agonists such as:

This compound’s uniqueness lies in its balanced action on both α1- and β1-adrenergic receptors, making it particularly effective as an antihypotensive agent .

Properties

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVIAVUSQAWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride)
Record name Etilefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023029
Record name Etilefrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

709-55-7, 10128-36-6
Record name (±)-Etilefrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Etilefrine [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
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Record name Etilefrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etilefrine
Source European Chemicals Agency (ECHA)
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Record name (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol
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Record name ETILEFRINE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

208-209
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
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